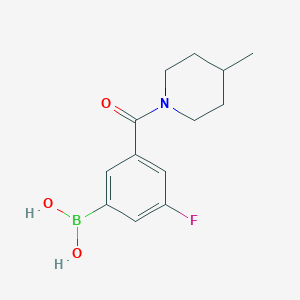

3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid

説明

2. 製法

合成経路と反応条件

3-フルオロ-5-(4-メチル-1-ピペリジニルカルボニル)ベンゼンボロン酸の合成は、通常、鈴木・宮浦カップリング反応を用います。 この反応は、炭素-炭素結合を形成するために広く使用されている方法であり、パラジウム触媒の存在下でアリールハライドとボロン酸をカップリングさせる反応です。一般的な反応条件は次のとおりです。

試薬: アリールハライド、ボロン酸、パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、溶媒(例:トルエンまたはエタノール)。

条件: 反応は通常、不活性雰囲気(例:窒素またはアルゴン)下、高温(例:80〜100°C)で数時間行われます。

工業的製造方法

この化合物の工業的製造は、同様の合成経路を大規模に行う場合があります。プロセスは、収率、純度、費用対効果の観点から最適化されます。これには、一貫した品質と効率を確保するために、連続フローリアクターや自動化システムの使用が含まれる場合があります。

特性

IUPAC Name |

[3-fluoro-5-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-9-2-4-16(5-3-9)13(17)10-6-11(14(18)19)8-12(15)7-10/h6-9,18-19H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWIUKFKZSQNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCC(CC2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

4. 科学研究への応用

3-フルオロ-5-(4-メチル-1-ピペリジニルカルボニル)ベンゼンボロン酸は、科学研究においていくつかの応用があります。

化学: 有機合成におけるビルディングブロックとして使用され、特に鈴木・宮浦カップリングを介して複雑な分子の形成に使用されます.

医学: 特に新しい治療薬の設計において、創薬および開発における潜在的な使用について調査されています。

産業: ポリマーや電子部品などの高度な材料の製造に使用されます。

科学的研究の応用

3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

作用機序

6. 類似の化合物との比較

類似の化合物

3-フルオロ-4-(メトキシカルボニル)ベンゼンボロン酸: ピペリジン環の代わりにメトキシカルボニル基を持つ類似の構造.

3-フルオロ-5-(2-メチル-1-ピペリジニルカルボニル)ベンゼンボロン酸: ピペリジン環の置換パターンが異なる類似の構造.

独自性

3-フルオロ-5-(4-メチル-1-ピペリジニルカルボニル)ベンゼンボロン酸は、独特の化学反応性と生物活性をもたらす官能基の特定の組み合わせにより、ユニークです。フッ素原子、ピペリジン環、ボロン酸基の存在により、さまざまな分野で多用途な用途が可能になり、研究および産業目的のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid: Similar structure but with a methoxycarbonyl group instead of a piperidine ring.

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, piperidine ring, and boronic acid group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

3-Fluoro-5-(4-methyl-1-piperidinylcarbonyl)benzeneboronic acid, also known by its IUPAC name [3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BFNO3

- Molecular Weight : 265.09 g/mol

- CAS Number : 1449132-53-9

- InChI Key : NTDBICSBLSVBSL-UHFFFAOYSA-N

Biological Activity

The compound exhibits significant biological activity primarily through its interaction with various biological targets. Its boronic acid moiety allows for reversible binding to diols, which is critical in many biochemical pathways. Here are some of the key areas of biological activity associated with this compound:

1. Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives of benzeneboronic acids, including this compound, showed efficacy against multiple cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of the NF-kB pathway .

2. Enzyme Inhibition

This compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine proteases, which play a role in various physiological processes including inflammation and blood coagulation .

The mechanism through which this compound exerts its effects can be summarized as follows:

- Binding to Enzymes : The boron atom forms a covalent bond with hydroxyl groups on serine residues in enzymes, effectively modifying their activity.

- Cellular Uptake : The piperidine ring enhances lipophilicity, facilitating cellular uptake and subsequent biological action.

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 10 μM to 30 μM depending on the cell line tested, indicating potent anticancer properties .

Case Study 2: Inhibition of Proteasome Activity

In vitro assays demonstrated that this compound inhibited proteasome activity in a concentration-dependent manner. The inhibition led to the accumulation of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role as a potential therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。